methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. It belongs to the class of thiazole derivatives.
- The systematic IUPAC name is: methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate .
- It contains a thiazole ring, a triazole ring, and an ester group.
- Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in the five-membered ring.
- The compound likely has interesting biological properties due to its structural features.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar thiazole derivatives are often synthesized through condensation reactions, cyclizations, and esterifications.
- Industrial production methods would likely involve scalable processes with optimized yields.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the thiazole sulfur could lead to sulfoxides or sulfones.
Reduction: Reduction of the ester group could yield the corresponding alcohol.
Substitution: Substitution reactions at the triazole ring or the phenoxy group.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies.
Biology: It might exhibit bioactivity, making it interesting for drug discovery.
Medicine: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: Explore applications in materials science or agrochemicals.
Mechanism of Action
- Without specific data, we can only speculate. the compound’s phenoxy group and thiazole ring suggest potential interactions with enzymes or receptors.
- Molecular targets could include kinases, GPCRs, or ion channels.
- Pathways involved might relate to cell signaling, metabolism, or inflammation.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related thiazole derivatives.
- Similar compounds might include other thiazole-based drugs or agrochemicals.
Remember that this information is based on general knowledge, and specific studies on this exact compound would provide more accurate insights
Biological Activity
Methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activity. This article reviews its synthesis, structure, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 415.5 g/mol
- Functional Groups : Contains thiazole and triazole moieties which are often associated with various biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the triazole and phenoxyacetyl groups.
- Final methylation to yield the target compound.
Antitumor Activity
Compounds with similar structural features have been investigated for their antitumor effects. A study on related thiazolidinedione derivatives highlighted their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating cell differentiation and growth . This mechanism may also be relevant for this compound.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways.
- Receptor Modulation : The presence of triazole suggests potential interaction with purinergic receptors, which play roles in inflammation and immune responses .
Study on Thiazole Derivatives
A study published in 2017 examined various thiazole derivatives for their biological activity. The results indicated that modifications in the side chains significantly affected their potency against cancer cell lines . This reinforces the importance of structural optimization in developing effective therapeutic agents.
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
Thiazole A | MCF7 (Breast Cancer) | 12.5 | Moderate |
Thiazole B | HeLa (Cervical Cancer) | 8.0 | High |
Target Compound | TBD | TBD | TBD |
Antimicrobial Efficacy
Another relevant study assessed the antimicrobial properties of similar thiazole compounds against Candida albicans and Staphylococcus aureus. The results showed that modifications to the thiazole ring enhanced activity against these pathogens .
Properties
Molecular Formula |
C19H21N5O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-[2-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-12(2)8-15-17(18(26)27-3)23-19(29-15)22-16(25)9-28-14-7-5-4-6-13(14)24-10-20-21-11-24/h4-7,10-12H,8-9H2,1-3H3,(H,22,23,25) |
InChI Key |
DUAJBHOFBGSEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2N3C=NN=C3)C(=O)OC |
Origin of Product |
United States |
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